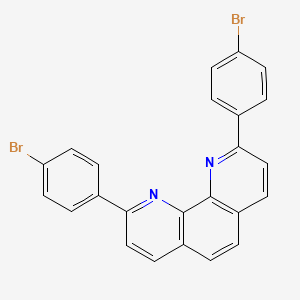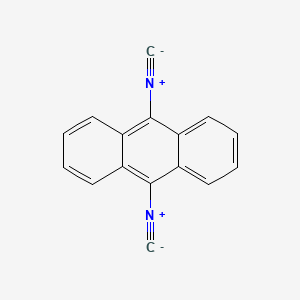
9,10-Diisocyanoanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Diisocyanoanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two isocyano groups (-NC) attached to the 9th and 10th positions of the anthracene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Diisocyanoanthracene typically involves the functionalization of anthracene at the 9th and 10th positions. One common method is the reaction of 9,10-dibromoanthracene with sodium cyanide in the presence of a palladium catalyst. This reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by isocyano groups .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 9,10-Diisocyanoanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the isocyano groups to amine groups.
Substitution: The isocyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the isocyano groups.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Diaminoanthracene.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
9,10-Diisocyanoanthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential use in biological imaging and as fluorescent probes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in photodynamic therapy.
作用機序
The mechanism of action of 9,10-Diisocyanoanthracene is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the formation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
類似化合物との比較
9,10-Dicyanoanthracene: Similar in structure but with cyano groups instead of isocyano groups.
9,10-Dimethylanthracene: Contains methyl groups at the 9th and 10th positions.
9,10-Dibromoanthracene: Contains bromine atoms at the 9th and 10th positions.
Uniqueness: 9,10-Diisocyanoanthracene is unique due to the presence of isocyano groups, which impart distinct electronic and steric properties. These properties influence its reactivity and photophysical behavior, making it suitable for specific applications that other similar compounds may not be able to achieve .
特性
CAS番号 |
139513-41-0 |
|---|---|
分子式 |
C16H8N2 |
分子量 |
228.25 g/mol |
IUPAC名 |
9,10-diisocyanoanthracene |
InChI |
InChI=1S/C16H8N2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10H |
InChIキー |
WBFKYEJSQKXWLS-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]C1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


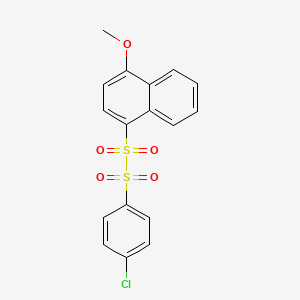
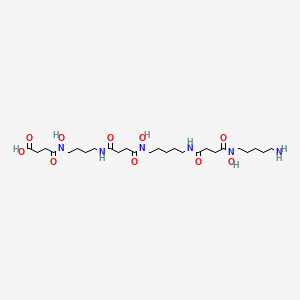
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)

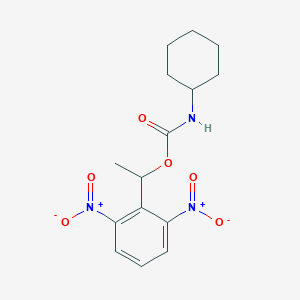
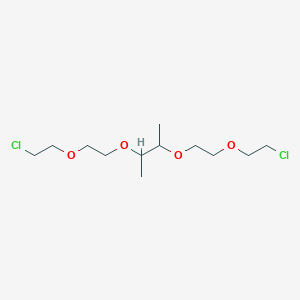
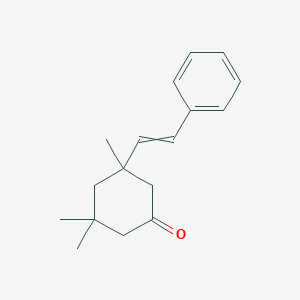
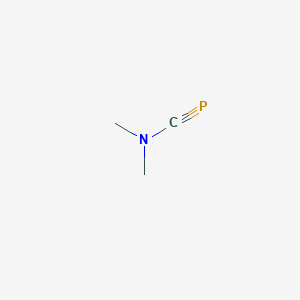
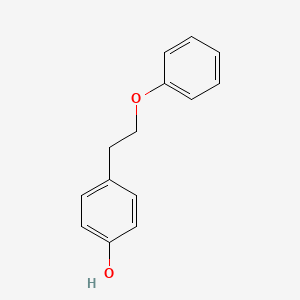

![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)

